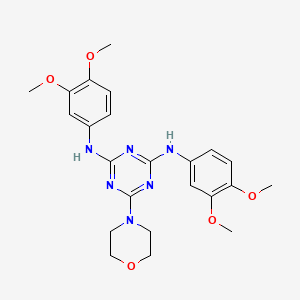

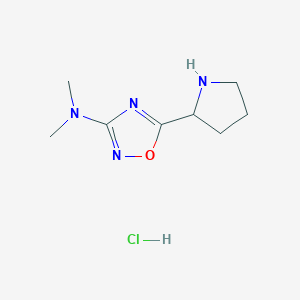

![molecular formula C14H14N2O4 B2701944 6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid CAS No. 2090148-85-7](/img/structure/B2701944.png)

6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid” belongs to the class of organic compounds known as pyrazolines. Pyrazolines are compounds containing a pyrazoline ring, which is a five-membered aromatic ring with two nitrogen atoms and a double bond.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazoline ring, possibly through a condensation reaction of a diketone or a keto-aldehyde with hydrazine. The phenylmethoxy group could be introduced through a substitution reaction, and the carboxylic acid group could be introduced through oxidation reactions. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazoline ring, the phenylmethoxy group attached at the 6-position of the ring, and the carboxylic acid group attached at the 3-position of the ring. The presence of these functional groups would impart certain chemical properties to the compound, such as acidity due to the carboxylic acid group, and potential aromaticity due to the phenyl group.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the functional groups present. The carboxylic acid group could undergo typical acid-base reactions, and could also be involved in esterification reactions. The phenyl group could undergo electrophilic aromatic substitution reactions. Again, without specific experimental data, these are general predictions based on the functional groups present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the carboxylic acid group would contribute to the acidity of the compound, and could also form hydrogen bonds, influencing the compound’s solubility in water. The phenyl group could contribute to the compound’s solubility in organic solvents.Scientific Research Applications

Synthesis and Chemical Properties

- Studies have demonstrated the synthesis and transformation of benzoxazepines into spirobenzoxazoles, leading to the creation of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines], showcasing the chemical versatility of related oxazine compounds (Kurasawa et al., 1988).

- Research into pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives has revealed their potential for significant chemical and pharmacological activities, highlighting the foundational role of fused oxazine compounds in creating novel chemical entities with expected pharmacological profiles (Mahmoud et al., 2017).

Potential Pharmacological Applications

- Investigations into fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines have developed methods for synthesizing substituted amides and pyrimidinone derivatives, indicating the potential of oxazine compounds in designing new pharmacologically active molecules (Eleev et al., 2015).

- The synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines has introduced methods for creating novel compounds with potential applications in medicinal chemistry, demonstrating the versatility of oxazine derivatives in contributing to drug discovery (Ivanov et al., 2017).

Anticancer and Antibacterial Potential

- Some studies have focused on the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, providing insights into the therapeutic potential of these compounds against specific cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line, suggesting a promising area for further research in cancer therapy (Abdellatif et al., 2014).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to predict its hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.

Future Directions

The study of this compound could be of interest in various fields, such as medicinal chemistry, if it exhibits biological activity. Further studies could also explore its potential applications in materials science or as a building block in synthetic chemistry.

Please note that this analysis is based on the structure and functional groups of the compound, and does not include specific data from the literature, as no specific papers or data were found for this compound. For a more accurate and detailed analysis, experimental data and studies would be needed.

properties

IUPAC Name |

6-phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-14(18)12-6-15-16-7-11(9-20-13(12)16)19-8-10-4-2-1-3-5-10/h1-6,11H,7-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDGQVPCPIEJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C(C=NN21)C(=O)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

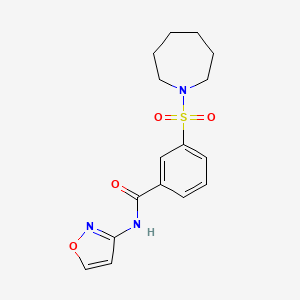

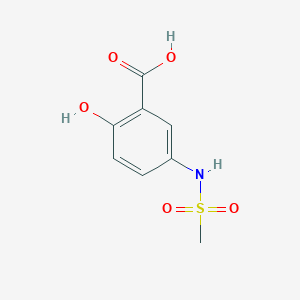

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)

![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)

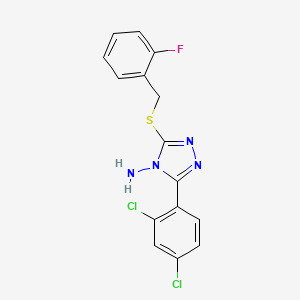

![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)

![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)

![benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate](/img/structure/B2701881.png)

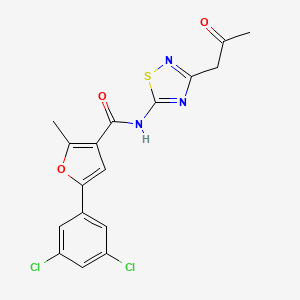

![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)